molecular formula C8H16O2S B2977636 ethyl 2-ethyl-2-sulfanylbutanoate CAS No. 67431-23-6

ethyl 2-ethyl-2-sulfanylbutanoate

Cat. No.: B2977636
CAS No.: 67431-23-6
M. Wt: 176.27
InChI Key: WTNYAZJWWYSKSS-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-sulfanylbutanoate is an organic compound with the molecular formula C8H16O2S. It is also known by its IUPAC name, ethyl 2-ethyl-2-mercaptobutanoate . This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester, making it a unique molecule with specific chemical properties.

Preparation Methods

The synthesis of ethyl 2-ethyl-2-sulfanylbutanoate typically involves the esterification of 2-ethyl-2-mercaptobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Ethyl 2-ethyl-2-sulfanylbutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and alcohols.

Scientific Research Applications

Ethyl 2-ethyl-2-sulfanylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-sulfanylbutanoate involves its interaction with molecular targets through its sulfanyl and ester groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-ethyl-2-sulfanylbutanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-ethyl-2-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNYAZJWWYSKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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